p-Nitrophenyl N2-(tert-butoxycarbonyl)-N6-((2-(methylsulphonyl)ethoxy)carbonyl)-L-lysinate

Description

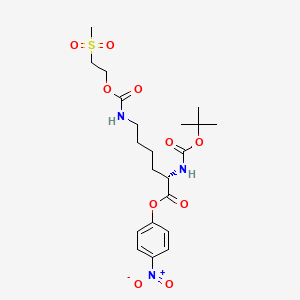

p-Nitrophenyl N2-(tert-butoxycarbonyl)-N6-((2-(methylsulphonyl)ethoxy)carbonyl)-L-lysinate is a multifunctional lysine derivative extensively utilized in peptide synthesis and bioconjugation. Its structure features dual protecting groups: a tert-butoxycarbonyl (Boc) group at the N2-position and a methylsulphonyl-ethoxycarbonyl (MSEC) group at the N6-position. The p-nitrophenyl ester moiety enhances reactivity in acyl transfer reactions, facilitating efficient coupling in solid-phase peptide synthesis (SPPS) .

Key physicochemical properties include a molecular weight of 396.46 g/mol (C₁₅H₂₈N₂O₈S), a density of 1.251 g/cm³, and a melting point of 652.8°C under standard pressure . The compound’s design allows selective deprotection: the Boc group is acid-labile, while the MSEC group is stable under acidic conditions but cleavable under basic or reductive environments, enabling orthogonal functionalization strategies .

Properties

CAS No. |

58082-65-8 |

|---|---|

Molecular Formula |

C21H31N3O10S |

Molecular Weight |

517.6 g/mol |

IUPAC Name |

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(2-methylsulfonylethoxycarbonylamino)hexanoate |

InChI |

InChI=1S/C21H31N3O10S/c1-21(2,3)34-20(27)23-17(18(25)33-16-10-8-15(9-11-16)24(28)29)7-5-6-12-22-19(26)32-13-14-35(4,30)31/h8-11,17H,5-7,12-14H2,1-4H3,(H,22,26)(H,23,27)/t17-/m0/s1 |

InChI Key |

AMMIWIHTJFNQDK-KRWDZBQOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCCS(=O)(=O)C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCCS(=O)(=O)C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves multi-step organic transformations carefully controlling reaction conditions such as temperature, pH, and reagent stoichiometry to achieve high yield and purity. The key steps generally include:

- Protection of the N2 amine of L-lysine with the tert-butoxycarbonyl (Boc) group

- Selective functionalization of the N6 amine with the (2-(methylsulphonyl)ethoxy)carbonyl moiety

- Formation of the p-nitrophenyl ester at the carboxyl terminus

Automated synthesis techniques can be employed in industrial settings to optimize these parameters, ensuring reproducibility and scalability.

Detailed Preparation Method

Starting Materials

- L-lysine (free amino acid)

- Di-tert-butyl dicarbonate (Boc anhydride) for Boc protection

- 2-(Methylsulphonyl)ethyl chloroformate or equivalent for carbamate formation

- p-Nitrophenol and coupling agents for esterification

Stepwise Synthesis

| Step Number | Reaction Description | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Boc protection of N2 amine | L-lysine, Boc anhydride, base (e.g., triethylamine) | Room temperature to 40°C, organic solvent (e.g., dichloromethane) | Protects α-amino group selectively |

| 2 | Carbamate formation on N6 amine | Boc-L-lysine, 2-(methylsulphonyl)ethyl chloroformate | 0–25°C, inert atmosphere, organic solvent | Selective reaction at ε-amino group |

| 3 | Formation of p-nitrophenyl ester | Boc-N6-carbamate lysine, p-nitrophenol, coupling agent (e.g., DCC or EDC) | 0–25°C, organic solvent | Activates carboxyl group for further coupling |

Each step requires careful control of stoichiometry and reaction time to avoid side reactions such as over-alkylation or hydrolysis.

Reaction Conditions and Optimization

- Temperature: Reactions are typically performed between 0°C and 40°C to control reactivity and minimize decomposition.

- Solvents: Common solvents include dichloromethane, tetrahydrofuran, or dimethylformamide, chosen for solubility and inertness.

- pH Control: Acid-base conditions are adjusted to favor selective protection and coupling reactions.

- Purification: Crystallization or chromatographic methods are used to isolate intermediates and final product with high purity.

Industrial Scale Considerations

Stability and Reactivity Profile

- The Boc group provides stability to the α-amino group during subsequent synthetic steps.

- The methylsulfonyl ethoxycarbonyl moiety is stable under mild acidic and neutral conditions but can be selectively removed or modified.

- The p-nitrophenyl ester is a good leaving group, facilitating further peptide bond formation or nucleophilic substitution.

Summary Table of Key Data

| Parameter | Description |

|---|---|

| Molecular Formula | C21H31N3O10S |

| Molecular Weight | 517.6 g/mol |

| CAS Number | 58082-65-8 |

| IUPAC Name | (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(2-methylsulfonylethoxycarbonylamino)hexanoate |

| Key Functional Groups | Boc protecting group, p-nitrophenyl ester, methylsulfonyl ethoxycarbonyl carbamate |

| Typical Solvents | Dichloromethane, tetrahydrofuran, dimethylformamide |

| Typical Temperature Range | 0–40°C |

| Purification Methods | Crystallization, chromatography |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol are commonly employed for Boc deprotection.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Removal of the Boc group to yield the free amine.

Scientific Research Applications

Medicinal Chemistry

p-Nitrophenyl N2-(tert-butoxycarbonyl)-N6-((2-(methylsulphonyl)ethoxy)carbonyl)-L-lysinate serves as an important intermediate in the synthesis of peptide-based drugs. Its structure allows for:

- Peptide Synthesis : The compound can be utilized to construct peptides with specific biological activities, particularly those targeting enzyme inhibition or receptor modulation.

- Drug Development : It has potential applications in developing drugs that modulate immune responses or target specific cancer pathways.

Biochemical Assays

The compound can be used in various biochemical assays due to its ability to release p-nitrophenol upon hydrolysis:

- Enzyme Activity Measurement : It can serve as a substrate for enzymes such as proteases and peptidases, allowing researchers to measure enzyme kinetics in vitro.

- Fluorescent Probes : The release of p-nitrophenol can be coupled with fluorescent detection methods to monitor biological processes.

Targeted Drug Delivery

Due to its functional groups, this compound can be modified for targeted drug delivery systems:

- Nanoparticle Conjugation : It can be conjugated to nanoparticles for targeted delivery of therapeutics, enhancing bioavailability and reducing side effects.

- Bioconjugates : Its reactive groups allow for conjugation with antibodies or other targeting moieties to create bioconjugates aimed at specific tissues or cells.

Case Study 1: Peptide Synthesis for Cancer Treatment

Research has demonstrated the use of this compound in synthesizing peptides that inhibit tumor growth by targeting specific receptors on cancer cells. These peptides showed promising results in preclinical trials, indicating their potential for further development into therapeutic agents.

Case Study 2: Enzyme Activity Assay

In a study assessing the activity of serine proteases, this compound was employed as a substrate. The kinetics of enzyme action were measured by quantifying the release of p-nitrophenol over time, providing insights into enzyme function and regulation.

Mechanism of Action

The mechanism of action of p-Nitrophenyl n2-(tert-butoxycarbonyl)-n6-[[2-(methylsulfonyl)ethoxy]carbonyl]-L-lysinate involves its ability to undergo selective chemical reactions due to its functional groups. The Boc group provides protection to the amine functionality, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds in biochemical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of lysine derivatives with tailored protecting groups. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Insights

Reactivity and Orthogonality: The target compound’s MSEC group offers unique base-sensitive deprotection, contrasting with the tetrazine group in Boc-t-OMe, which enables rapid IEDDA reactions with trans-cyclooctenes .

Solubility and Stability :

- The methylsulphonyl group enhances aqueous solubility compared to hydrophobic oleoyl chains in FAA8925, making the target compound more suitable for aqueous-phase reactions .

- The Boc group provides stability during SPPS, similar to Boc-L-Lys(Boc)-OtBu (Compound 25), which is used in TLR2 agonist synthesis .

Applications in Drug Development :

- The p-nitrophenyl ester in the target compound allows rapid activation for peptide bond formation, outperforming carbamate-based activators (e.g., benzyloxycarbonyl derivatives in ) in coupling efficiency .

- Compared to Compound 5 (Zhao et al.), the MSEC group offers a sulfone-based handle for nucleophilic substitution, expanding conjugation versatility .

Research Findings

- Bioorthogonal Compatibility : While the target compound lacks tetrazine functionality, its MSEC group is compatible with thiol-mediated conjugation, offering an alternative to tetrazine-based systems (e.g., BocTetK in ) .

- Thermal Stability : The high melting point (652.8°C) suggests superior thermal stability compared to benzyloxycarbonyl-protected lysine derivatives (e.g., Compound 48a in ), which degrade at lower temperatures .

- Industrial Relevance : Shaanxi Dideu Medichem emphasizes the compound’s role in synthesizing therapeutic peptides for cardiovascular and neurological diseases, aligning with trends in precision medicine .

Biological Activity

Chemical Overview

p-Nitrophenyl N2-(tert-butoxycarbonyl)-N6-((2-(methylsulphonyl)ethoxy)carbonyl)-L-lysinate, with the CAS number 58082-65-8, is a complex organic compound characterized by a molecular formula of and a molecular weight of approximately 517.55 g/mol. This compound features multiple functional groups, including a nitrophenyl group, which is significant for its biological activity.

The biological activity of this compound primarily stems from its structural components, which influence various biochemical pathways. The presence of the p-nitrophenyl group is known to enhance reactivity in enzymatic processes, particularly in protease inhibition and as a substrate for certain hydrolases. The tert-butoxycarbonyl (Boc) group serves as a protective moiety, which can be cleaved under specific conditions to release the active lysine derivative.

In Vitro Studies

- Enzyme Inhibition : Studies have shown that compounds with similar structural motifs exhibit inhibitory effects on serine proteases. For instance, the nitrophenyl moiety can act as a leaving group in substrate interactions, facilitating the inhibition of enzymes involved in peptide bond hydrolysis.

- Cellular Uptake : The ethoxycarbonyl and methylsulfonyl groups enhance solubility and permeability across cell membranes, potentially increasing the compound's bioavailability in cellular assays.

Case Studies

- Antitumor Activity : A study investigating compounds similar to this compound indicated that derivatives with nitrophenyl groups displayed significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.

- Neuroprotective Effects : Research has highlighted the neuroprotective properties of sulfonamide derivatives in models of neurodegenerative diseases. Compounds with similar configurations have been shown to modulate pathways involved in neuronal survival and apoptosis.

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.